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molecular formula C8H13N5O B8712617 1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one

1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one

Cat. No. B8712617
M. Wt: 195.22 g/mol
InChI Key: VUQLKTAFWFPHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07105507B2

Procedure details

A slurry of palladium on carbon (10%, 1.7 g) and 1,4-cyclohexadiene (4.1 g, 51 mmol) in ethanol (10 mL) was added to a solution of phenylmethyl 4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-3-oxo-1-piperazinecarboxylate (Description 140, 1.7 g, 5.2 mmol) in ethanol (40 mL) and the mixture was stirred at room temperature for 2 hours. The mixture was filtered through Celite™ and the solvent was evaporated under reduced pressure, The residue was recrystallized from propan-2-ol to give the title compound (500 mg, 49%). m/z (ES+) 196 (M+1).
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
phenylmethyl 4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-3-oxo-1-piperazinecarboxylate
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
49%

Identifiers

REACTION_CXSMILES
C1CC=CCC=1.[CH3:7][N:8]1[C:12]([CH2:13][N:14]2[CH2:19][CH2:18][N:17](C(OCC3C=CC=CC=3)=O)[CH2:16][C:15]2=[O:30])=[N:11][CH:10]=[N:9]1>[Pd].C(O)C>[CH3:7][N:8]1[C:12]([CH2:13][N:14]2[CH2:19][CH2:18][NH:17][CH2:16][C:15]2=[O:30])=[N:11][CH:10]=[N:9]1

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
C1=CCC=CC1
Name
phenylmethyl 4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-3-oxo-1-piperazinecarboxylate
Quantity
1.7 g
Type
reactant
Smiles
CN1N=CN=C1CN1C(CN(CC1)C(=O)OCC1=CC=CC=C1)=O
Name
Quantity
1.7 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite™
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from propan-2-ol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1N=CN=C1CN1C(CNCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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